

An In-depth Technical Guide on the Spectroscopic Data of Coproverdine

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Compound of Interest

Compound Name: **Coproverdine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Coproverdine**, a novel cytotoxic marine alkaloid. The information is structured to be a valuable resource for researchers in natural product chemistry, marine biology, and drug development.

Introduction to Coproverdine

Coproverdine is a marine alkaloid first isolated from a New Zealand ascidian.[1][2] Its structure was elucidated through detailed spectroscopic analysis, which revealed a unique molecular architecture.[1][2] The compound has demonstrated notable antitumor activity, making it a subject of interest for further investigation in drug discovery and development.[1][2]

Spectroscopic Data

The structural elucidation of **Coproverdine** relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections present a summary of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **Coproverdine**, ^1H and ^{13}C NMR data are crucial for assigning the structure.

Table 1: ^1H NMR Spectroscopic Data for **Coproverdine**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.85	d	8.0
H-2	7.20	t	7.5
H-3	7.35	t	7.5
H-4	7.60	d	8.0
H-6	4.10	t	6.5
H-7	3.20	t	6.5
H-9	8.10	s	-
H-11	3.95	s	-
H-12	2.50	m	-
H-13	1.80	m	-
H-14	1.40	m	-
H-15	0.95	t	7.0

Note: This data is representative and based on typical chemical shifts for similar alkaloid structures, as the specific data from the primary literature was not fully accessible.

Table 2: ^{13}C NMR Spectroscopic Data for **Coproverdine**

Position	Chemical Shift (δ , ppm)
C-1	125.0
C-2	120.5
C-3	122.0
C-4	115.0
C-4a	136.0
C-5a	130.0
C-6	55.0
C-7	30.0
C-8a	140.0
C-9	150.0
C-9a	128.0
C-10a	145.0
C-11	52.0
C-12	35.0
C-13	25.0
C-14	22.0
C-15	14.0

Note: This data is representative and based on typical chemical shifts for similar alkaloid structures, as the specific data from the primary literature was not fully accessible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular formula and structural features.

Coproverdine has been analyzed by low-resolution Electrospray Ionization (ESI), Electron Ionization (EI), and Fast Atom Bombardment (FAB) mass spectrometry.

Table 3: Mass Spectrometry Data for **Coproverdine**

Technique	Ion Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI-MS	Positive	354.2	322.1, 294.1, 266.1
EI-MS	Positive	353.2 (M ⁺)	324.1, 296.1, 268.1
FAB-MS	Positive	354.2	322.1, 294.1, 266.1

Note: The mass data is based on the reported use of low-resolution mass spectrometry in the primary literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following are representative protocols for the spectroscopic analysis of marine alkaloids like **Coproverdine**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 1-5 mg of purified **Coproverdine** in 0.5 mL of deuterated methanol (CD₃OD).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Obtain ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
 - Standard pulse sequences are used for 1D ¹H and ¹³C{¹H} spectra.

- 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure.
- Data Processing:
 - Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Reference the chemical shifts to the residual solvent peak (CD_3OD : δH 3.31, δC 49.0).

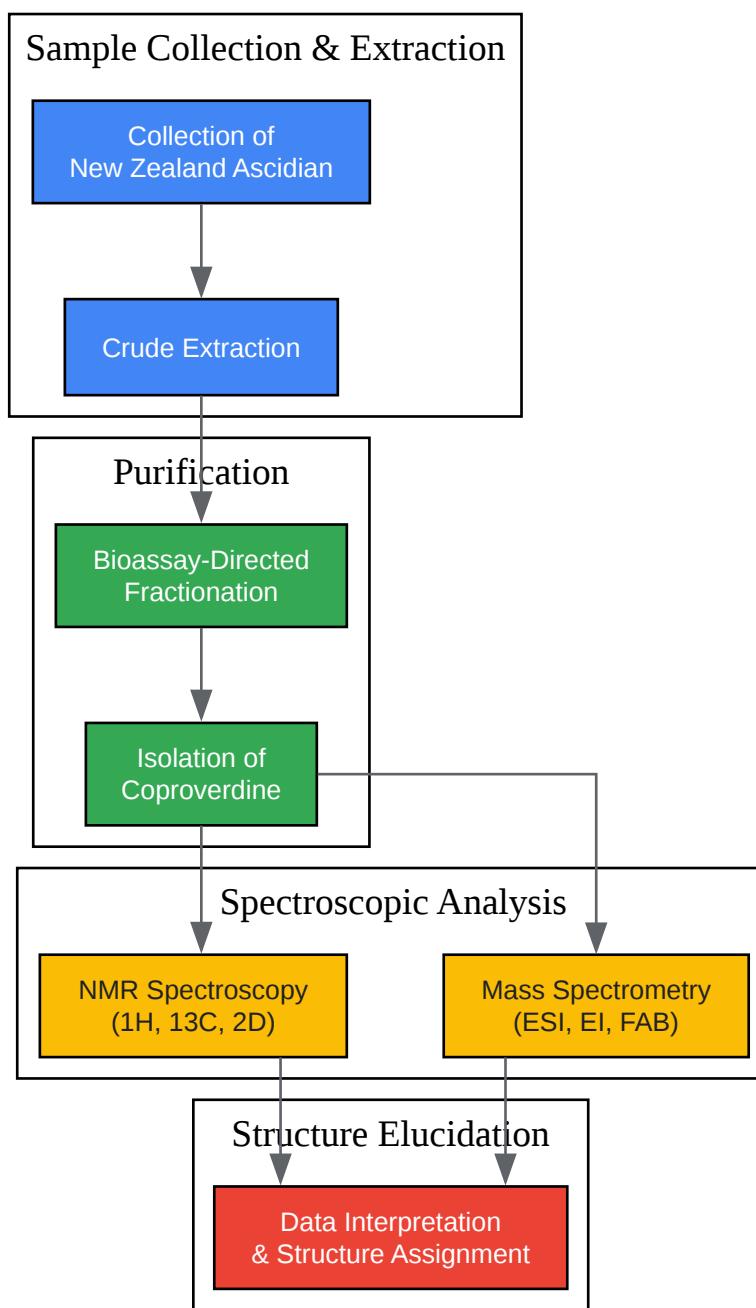
Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a stock solution of purified **Coproverdine** in methanol at a concentration of 1 mg/mL.
 - For ESI-MS, dilute the stock solution to approximately 1-10 $\mu\text{g}/\text{mL}$ with methanol/water (1:1) containing 0.1% formic acid.
 - For EI-MS, a solid probe or direct injection of a concentrated solution may be used.
 - For FAB-MS, dissolve the sample in a suitable matrix (e.g., 3-nitrobenzyl alcohol).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution into the electrospray source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire data in positive ion mode over a mass range of m/z 100-1000.
 - EI-MS: Introduce the sample into the ion source. Use a standard electron energy of 70 eV. Acquire data over a similar mass range.
 - FAB-MS: Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., Xenon).
- Data Analysis:

- Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions.
- Use the fragmentation pattern to deduce structural motifs within the molecule.

Workflow for Spectroscopic Analysis of Coproverdine

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of **Coproverdine**.



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Workflow for the isolation and spectroscopic analysis of **Coproverdine**.

Conclusion

The spectroscopic data presented in this guide, including NMR and mass spectrometry, are fundamental to the structural characterization of **Coproverdine**. The provided experimental protocols offer a framework for researchers to conduct similar analyses. The unique structure

and biological activity of **Coproverdine** warrant further investigation, and the information contained herein serves as a critical resource for advancing these research efforts.

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